Methylpiperazine vs. Piperidine at 2-Position: Impact on PPARδ Agonist Potency in Benzothiazole Series
In a 2023 SAR study of 2-piperazinyl-benzothiazole derivatives as PPARδ agonists, compounds bearing a 4-methylpiperazine moiety at the 2-position exhibited distinct potency profiles compared to their 2-piperidine counterparts. The methylpiperazine-containing compound 21e showed PPARδ transactivation EC50 of 12 nM with 92% efficacy, whereas the corresponding 2-(1-piperidinyl) analog demonstrated reduced selectivity over PPARα and PPARγ [1]. This class-level finding supports the critical role of the methylpiperazine substitution pattern present in 941958-85-6 for maintaining target engagement.
| Evidence Dimension | PPARδ transactivation potency and selectivity |
|---|---|
| Target Compound Data | EC50 = 12 nM (92% efficacy) for methylpiperazine-containing analog 21e |
| Comparator Or Baseline | 2-(1-piperidinyl) analog showed reduced PPARδ selectivity over PPARα/γ |
| Quantified Difference | Methylpiperazine confers superior PPARδ selectivity vs. piperidine in same scaffold |
| Conditions | Cell-based PPARδ transactivation assay; HEK293 cells transfected with GAL4-PPARδ LBD |
Why This Matters
For programs targeting PPARδ-mediated metabolic pathways, the methylpiperazine motif in 941958-85-6 provides a validated starting point for selective agonist development, unlike piperidine-containing alternatives (e.g., CAS 941935-77-9) which may exhibit off-target PPAR activity.
- [1] Ohara, T., Suzuki, N., Naya, N., et al. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorganic & Medicinal Chemistry, 84, 117215. View Source
